molecular formula C12H16N2O2 B8814877 1-(7-Amino-6-methoxy-3,4-dihydroquinolin-1(2H)-yl)ethanone

1-(7-Amino-6-methoxy-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B8814877
M. Wt: 220.27 g/mol
InChI Key: ADRWNRXDVHCVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Amino-6-methoxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(7-amino-6-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C12H16N2O2/c1-8(15)14-5-3-4-9-6-12(16-2)10(13)7-11(9)14/h6-7H,3-5,13H2,1-2H3

InChI Key

ADRWNRXDVHCVKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=CC(=C(C=C21)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-acetyl-6-(methyloxy)-7-nitro-1,2,3,4-tetrahydroquinoline (350 mg, 1.40 mmol) in ethyl acetate (20 mL) was taken in a Fischer Porter apparatus and treated with 10% palladium on carbon (100 mg, Aldrich). After rinsing the sides of the flask with ethyl acetate, methanol (30 mL) was added and the mixture was stirred under 60 psi hydrogen pressure for 16 h. The pressure was released, the reaction vessel evacuated, and back-filled with nitrogen twice. The mixture was filtered through celite and the filtrate was concentrated to provide 1-acetyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-quinolinamine (270 mg, 1.23 mmol, 88%). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.74-1.86 (m, 2 H), 2.06-2.13 (m, 3 H), 2.53-2.61 (m, 2 H), 3.56-3.61 (m, 2 H), 3.73 (s, 3 H), 4.55 (bs, 2 H), 6.46-6.91 (m, broadened signals caused by amide rotomers, 2 H).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

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